molecular formula C10H15N3O B1284796 N-(4-Aminophenyl)-2-(dimethylamino)acetamide CAS No. 25786-09-8

N-(4-Aminophenyl)-2-(dimethylamino)acetamide

Cat. No. B1284796
CAS RN: 25786-09-8
M. Wt: 193.25 g/mol
InChI Key: QACLSTIJJPYRJI-UHFFFAOYSA-N
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Description

The compound "N-(4-Aminophenyl)-2-(dimethylamino)acetamide" is a chemical entity that appears to be related to a class of compounds with a dimethylaminophenyl moiety linked to an acetamide group. This structure is indicative of a potential pharmacological activity, as seen in the synthesis and pharmacological investigation of related thiazolidinones with anticonvulsant activities , and in the study of acetamides as acetylcholinesterase inhibitors with potential applications in Alzheimer's disease treatment . Additionally, similar compounds have been synthesized and evaluated for their inhibitory activity on detrusor contraction, which could be relevant for the treatment of overactive detrusor .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the preparation of a core structure followed by nucleophilic substitution reactions. For instance, a series of thiazolidinones were synthesized from an amino component, p-dimethylaminobenzaldehyde, and mercapto succinic acid, followed by substitution with acetamide and benzamide . Similarly, a series of N-[omega-N'-(adamant-1'-yl)aminoalkyl]-2-(4'-dimethylaminophenyl)acetamides were synthesized for the study of acetylcholinesterase inhibition . These methods suggest that the synthesis of "N-(4-Aminophenyl)-2-(dimethylamino)acetamide" would likely involve an amine coupling reaction with an appropriate precursor.

Molecular Structure Analysis

The molecular structure of "N-(4-Aminophenyl)-2-(dimethylamino)acetamide" would consist of an aminophenyl group linked to a dimethylaminoacetamide moiety. The presence of both amino and acetamide functional groups could contribute to the compound's reactivity and interaction with biological targets. The structure-activity relationships of similar compounds have been explored to optimize their pharmacological properties .

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo nucleophilic substitution reactions, which are key steps in their synthesis . Additionally, the presence of amino groups could allow for further derivatization or conjugation reactions. The reactivity of the acetamide group could also be explored for the synthesis of various derivatives, as seen in the protection of carboxylic acids using related aminophenyl compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(4-Aminophenyl)-2-(dimethylamino)acetamide" are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic amines and acetamides. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of amino and amide groups, and a certain degree of basicity associated with the dimethylamino group. The pharmacological properties of similar compounds have been investigated, indicating that the physical and chemical properties are conducive to biological activity .

Scientific Research Applications

Fluorescent Probe for Carbonyl Compounds Detection

N-(4-Aminophenyl)-2-(dimethylamino)acetamide derivatives are used as molecular probes for trace measurement of carbonyl compounds in water samples, demonstrating their potential in environmental monitoring. One such derivative, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), has shown high sensitivity and specificity for detecting small amounts of aldehydes and ketones in environmental water samples, including snow, ice, and cloud-water samples (Houdier et al., 2000).

Photochemical Generation in Organic Synthesis

The compound's derivatives have been used in organic chemistry, such as in the photochemical generation of the 4-(N,N-dimethylamino)phenyl cation, which adds to norbornene to create various organic compounds. This process demonstrates the potential of N-(4-Aminophenyl)-2-(dimethylamino)acetamide derivatives in facilitating novel synthetic routes in organic chemistry (Mella et al., 2004).

Synthesis of Anticonvulsant Compounds

Derivatives of N-(4-Aminophenyl)-2-(dimethylamino)acetamide have been synthesized and investigated for their potential as anticonvulsant agents. A series of 2‐(4‐dimethylaminophenyl)‐3‐substituted thiazolidin‐4‐one‐5‐yl‐acetyl acetamides/benzamides were prepared and evaluated, with some compounds showing promise as moderately potent anticonvulsants compared to diazepam (Senthilraja & Alagarsamy, 2012).

Insecticidal Activity

N-(4-Aminophenyl)-2-(dimethylamino)acetamide derivatives have been investigated for their insecticidal activity. Modifications of the methylene group in the N-(Isothiazol-5-yl)phenylacetamides have led to compounds with broad-spectrum insecticidal properties, particularly against root-knot nematode (Samaritoni et al., 1999).

Potential Anticancer Agents

Some derivatives of N-(4-Aminophenyl)-2-(dimethylamino)acetamide have been synthesized and evaluated for their anticancer activity. The presence of certain substituents on the aromatic ring has shown promising results in anticancer and anti-inflammatory activities, with specific compounds demonstrating potential as therapeutic agents (Rani et al., 2014).

properties

IUPAC Name

N-(4-aminophenyl)-2-(dimethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9/h3-6H,7,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACLSTIJJPYRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588482
Record name N-(4-Aminophenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2-(dimethylamino)acetamide

CAS RN

25786-09-8
Record name N-(4-Aminophenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-aminophenyl)-2-(dimethylamino)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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